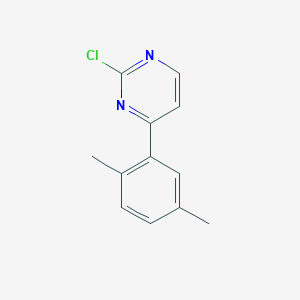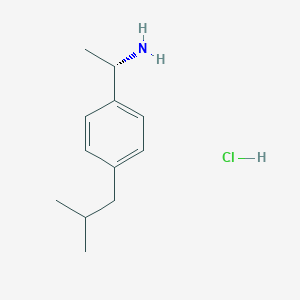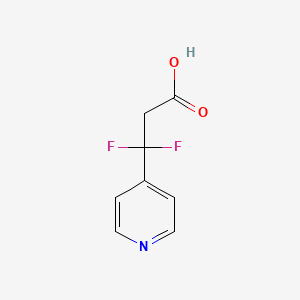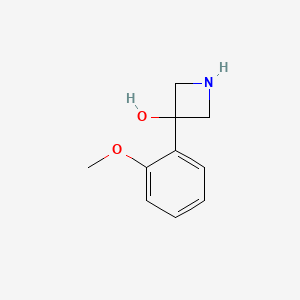
3-(2-Methoxyphenyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenyl)azetidin-3-ol is a chemical compound with the molecular formula C10H13NO2 It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)azetidin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the starting material 2-(2-bromobenzyloxy)ethanoyl chloride can be treated with Schiff’s bases in the presence of triethylamine and dichloromethane to yield 3-(2-bromobenzyloxy)azetidin-2-ones. These intermediates can then undergo radical-mediated rearrangement using n-tributyltin hydride and AIBN in refluxing dry benzene to form azetidin-2,3-diones .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, nucleophilic substitution, and reduction of β-lactams .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as peracids or peroxides.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: t-Butyl perbenzoate or peracetate in the presence of copper catalysts.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated reagents such as N-bromosuccinimide (NBS) in acetonitrile/water.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, azetidin-2-ones, and other heterocyclic compounds.
Scientific Research Applications
3-(2-Methoxyphenyl)azetidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access and subsequent catalytic activity. The compound’s effects are mediated through pathways involving nucleophilic displacement and ring-opening reactions .
Comparison with Similar Compounds
Similar Compounds
3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol: Similar structure with a fluorine substituent.
3-(2-Bromobenzyloxy)azetidin-2-ones: Used as intermediates in the synthesis of azetidin-2,3-diones.
3-(2-Methoxyphenyl)azetidin-2-one: Another azetidine derivative with different substitution patterns.
Uniqueness
3-(2-Methoxyphenyl)azetidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy group enhances its solubility and may influence its interaction with biological targets.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)azetidin-3-ol |
InChI |
InChI=1S/C10H13NO2/c1-13-9-5-3-2-4-8(9)10(12)6-11-7-10/h2-5,11-12H,6-7H2,1H3 |
InChI Key |
JTFCJYMFLUIYPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2(CNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


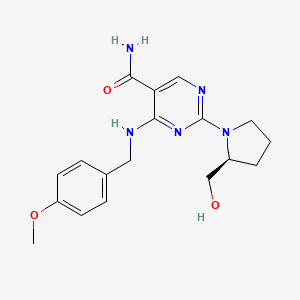
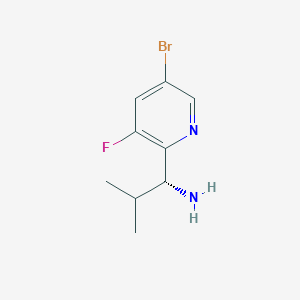
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl thiophene-2-carboxylate](/img/structure/B15238345.png)
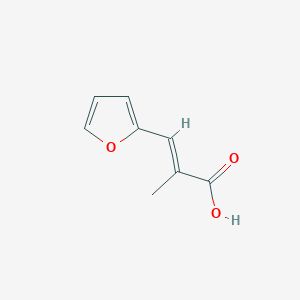
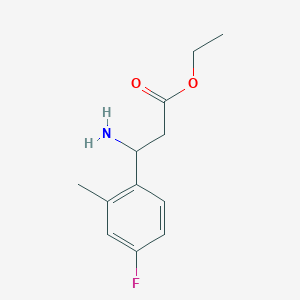
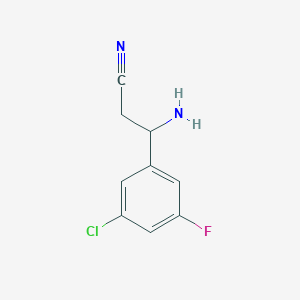
![2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid](/img/structure/B15238381.png)
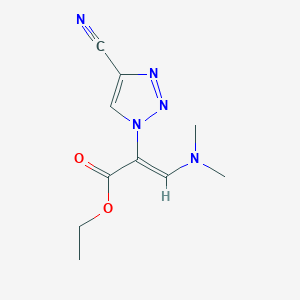
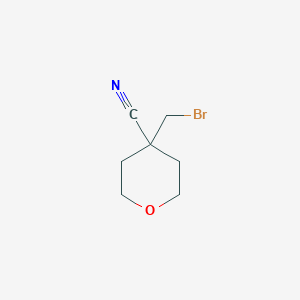
![tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate](/img/structure/B15238392.png)
![5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238394.png)
